5-Methoxynicotinic acid 5-Methoxynicotinic acid
Brand Name: Vulcanchem
CAS No.: 20826-03-3
VCID: VC2514435
InChI: InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10)
SMILES: COC1=CN=CC(=C1)C(=O)O
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

5-Methoxynicotinic acid

CAS No.: 20826-03-3

Cat. No.: VC2514435

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxynicotinic acid - 20826-03-3

Specification

CAS No. 20826-03-3
Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name 5-methoxypyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10)
Standard InChI Key VDZUWTLBWRZRTR-UHFFFAOYSA-N
SMILES COC1=CN=CC(=C1)C(=O)O
Canonical SMILES COC1=CN=CC(=C1)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

5-Methoxynicotinic acid belongs to the class of pyridinecarboxylic acids, specifically as a derivative of nicotinic acid (pyridine-3-carboxylic acid). Its structure features a pyridine ring with a methoxy (-OCH₃) group at the 5-position and a carboxylic acid (-COOH) group at the 3-position. The presence of these functional groups significantly influences its chemical behavior and potential applications.

The structural details of 5-methoxynicotinic acid can be summarized as follows:

Structural ParameterDescription
Molecular FormulaC₇H₇NO₃
Core StructurePyridine ring
Functional GroupsCarboxylic acid at 3-position, Methoxy at 5-position
Molecular Weight153.137 g/mol
CAS Registry Number20826-03-3

The methoxy group at the 5-position affects the electron distribution within the pyridine ring, potentially impacting its reactivity compared to unsubstituted nicotinic acid. This strategic positioning of the methoxy group creates a unique electronic environment that can be advantageous in certain chemical and biological applications.

Physical Properties

5-Methoxynicotinic acid exhibits distinct physical properties that are important for its handling, storage, and utilization in various applications. Based on available data, the compound presents as a solid at room temperature with specific thermal characteristics .

Table of physical properties:

Physical PropertyValue
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder (typical)
Density1.284 g/cm³
Melting Point127-131°C
Boiling Point330.9°C at 760 mmHg
Flash Point154°C
SolubilityLikely soluble in polar organic solvents including ethanol

These physical properties are crucial for determining appropriate handling and storage conditions. The relatively high boiling and flash points suggest thermal stability under standard laboratory conditions, which is advantageous for various chemical processes .

Chemical Properties

As a derivative of nicotinic acid, 5-methoxynicotinic acid demonstrates chemical behavior characteristic of both aromatic heterocycles and carboxylic acids. The compound's reactivity is influenced by three key structural elements: the pyridine nitrogen, which is electron-withdrawing; the carboxylic acid group, which can participate in various acid-base and esterification reactions; and the methoxy group, which is electron-donating.

The compound likely exhibits these key chemical properties:

  • Acid-base behavior: The carboxylic acid functionality makes it weakly acidic, capable of forming salts with bases.

  • Hydrogen bonding: The compound can participate in hydrogen bonding through its carboxylic acid group and pyridine nitrogen.

  • Nucleophilic aromatic substitution: The electron-deficient pyridine ring may be susceptible to nucleophilic attack.

  • Electrophilic aromatic substitution: The methoxy group activates certain positions on the pyridine ring toward electrophilic attack.

Synthesis Methods

Purification Techniques

Obtaining high-purity 5-methoxynicotinic acid is critical for research and pharmaceutical applications. Based on purification methods employed for related nicotinic acid derivatives, several techniques may be applicable:

  • Recrystallization from suitable solvents, such as ethanol, which is commonly used for purifying nicotinic acid derivatives.

  • Acid-base extraction, taking advantage of the compound's carboxylic acid functionality.

  • Column chromatography for separating the target compound from reaction by-products.

Drawing from methods used for similar compounds, ethanol recrystallization at controlled temperatures (75-85°C for dissolution, followed by cooling to 0-5°C) might be particularly effective for purifying 5-methoxynicotinic acid .

Chemical Reactions

Common Reactions

5-Methoxynicotinic acid can participate in various chemical reactions typical of carboxylic acids and substituted pyridines. Based on the reactivity of related compounds, the following reactions are likely to be significant:

  • Esterification: Reaction with alcohols to form esters, which may be useful for producing derivatives with modified pharmacokinetic properties.

  • Amidation: Formation of amides through reaction with amines, potentially creating compounds with enhanced biological activities.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Coupling reactions: The compound can be incorporated into larger molecules through various coupling reactions, particularly at the carboxylic acid position.

  • Demethylation: The methoxy group may undergo oxidative demethylation similar to that observed with 6-methoxynicotinic acid .

Reaction Mechanisms

The reaction mechanisms involving 5-methoxynicotinic acid are influenced by the electronic effects of its functional groups. The methoxy group, being electron-donating, affects the electron density of the pyridine ring, potentially altering reaction rates and selectivity compared to unsubstituted nicotinic acid.

For oxidative demethylation reactions, a mechanism similar to that observed with 6-methoxynicotinic acid might occur. Research on 6-methoxynicotinic acid revealed that such reactions can produce corresponding hydroxy derivatives, as confirmed through techniques like HPLC co-elution and GC-MS analysis .

Biological Activities and Applications

Research Applications

5-Methoxynicotinic acid serves as a valuable compound in various research contexts:

  • Building block in medicinal chemistry: Its unique functionality makes it useful for creating more complex bioactive molecules.

  • Synthetic intermediate: The compound can serve as a precursor for developing diverse chemical libraries.

  • Probe compound: It may be used to study biological systems that interact with nicotinic acid derivatives.

  • Reference standard: In analytical chemistry, it serves as a reference for identifying and quantifying related compounds.

The compound's structural features make it particularly interesting for structure-activity relationship studies, where minor modifications to functional groups can significantly impact biological activity.

Comparison with Related Compounds

Structural Analogs

Comparing 5-methoxynicotinic acid with related compounds provides insights into how structural variations impact physical, chemical, and biological properties:

CompoundKey Structural DifferenceNotable Property Differences
Nicotinic acidNo methoxy groupLower molecular weight, different H-bonding pattern
5-Hydroxy-6-methoxynicotinic acidAdditional 6-methoxy and 5-hydroxy groupsMore hydrogen bond donor capability, different biological activity profile
5-Chloro-2-methoxynicotinic acidChloro at 5-position, methoxy at 2-positionDifferent electronic effects, possibly higher reactivity
6-Methoxynicotinic acidMethoxy at 6-position instead of 5-positionDifferent oxidative demethylation rates

Structure-Activity Relationships

Studies on related compounds provide valuable insights into structure-activity relationships. For example, research on 6-methoxynicotinic acid revealed that its oxidative demethylation proceeds at a lower rate compared to 4-methoxybenzoic acid, suggesting that the nitrogen in the pyridine ring significantly affects reactivity . This finding indicates that the position of substituents relative to the nitrogen in the pyridine ring plays a crucial role in determining chemical reactivity and potentially biological activity.

The incorporation of a nitrogen atom in the aromatic ring, particularly when positioned meta to the carboxylate group, appears to influence substrate binding and enzymatic turnover rates. This knowledge could be valuable when considering 5-methoxynicotinic acid for applications involving enzymatic systems or receptor-ligand interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator